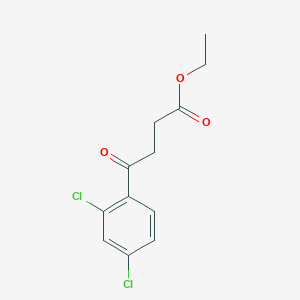

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWWFOXDFKXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645745 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-95-2 | |

| Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformational Pathways of Ethyl 4 2,4 Dichlorophenyl 4 Oxobutyrate

Oxidative and Reductive Manipulations of the Carbonyl Functionality

The reactivity of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is significantly influenced by its two distinct carbonyl groups: a ketone and an ester. These functionalities exhibit different susceptibilities to oxidative and reductive conditions, allowing for selective transformations.

Reductive Transformations: The ketonic carbonyl is more electrophilic than the ester carbonyl and is thus more readily reduced. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the ketone to a secondary alcohol, yielding Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate, without affecting the ester group. masterorganicchemistry.comlibretexts.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester, resulting in the formation of 1-(2,4-dichlorophenyl)butane-1,4-diol. libretexts.orgyoutube.com

For complete deoxygenation of the ketone, harsh reaction conditions are typically required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can convert the carbonyl group into a methylene (B1212753) group, yielding Ethyl 4-(2,4-dichlorophenyl)butyrate.

Oxidative Transformations: The ketone functionality can undergo oxidative cleavage via the Baeyer-Villiger oxidation. nrochemistry.comrsc.orgsigmaaldrich.com Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. nrochemistry.comtandfonline.com This reaction is regioselective, with the aryl group preferentially migrating due to its higher migratory aptitude, leading to the formation of an ester product, specifically 2,4-dichlorophenyl 4-ethoxy-4-oxobutanoate.

Table 1: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagent(s) | Target Functionality | Expected Product |

|---|---|---|---|

| Selective Reduction | NaBH₄ in MeOH | Ketone | Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate |

| Exhaustive Reduction | LiAlH₄ followed by H₂O | Ketone and Ester | 1-(2,4-dichlorophenyl)butane-1,4-diol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Ketone | Ethyl 4-(2,4-dichlorophenyl)butyrate |

| Oxidation | m-CPBA (Baeyer-Villiger) | Ketone | 2,4-Dichlorophenyl 4-ethoxy-4-oxobutanoate |

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of the molecule is a potential site for electrophilic aromatic substitution (EAS). total-synthesis.commasterorganicchemistry.com However, the ring is significantly deactivated towards this type of reaction. The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect outweighing their resonance-donating effect. More significantly, the acyl group (a C-C=O bond attached to the ring) is a powerful meta-director and a strong deactivator. minia.edu.egmsu.edu

The combined effect of these three substituents makes further electrophilic substitution on the aromatic ring challenging, requiring harsh reaction conditions. minia.edu.eg Should a reaction, such as nitration (using HNO₃/H₂SO₄) or further halogenation, occur, the regiochemical outcome is determined by the directing effects of the existing groups. The acyl group directs incoming electrophiles to the meta positions (C3 and C5), while the chlorine atoms direct to the ortho and para positions relative to themselves. The position C5 is meta to the acyl group and ortho to the chlorine at C4, making it the most likely, albeit still unfavored, site for substitution.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -C(O)CH₂CH₂COOEt | C1 | Strongly Deactivating | Meta (C3, C5) |

| -Cl | C2 | Deactivating | Ortho (C3), Para (C6) |

| -Cl | C4 | Deactivating | Ortho (C3, C5) |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound, containing both a ketone and an ester, makes it an excellent substrate for cyclization reactions to form a variety of heterocyclic compounds.

Benzimidazoles are commonly synthesized via the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound like a carboxylic acid or aldehyde. researchgate.netnih.govmdpi.com this compound can serve as the carbonyl component in a modified version of this synthesis. The reaction with an o-phenylenediamine would proceed via initial nucleophilic attack of one amino group on the electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the second amino group attacks the resulting imine, or a related intermediate, to form the dihydrobenzimidazole ring, which then aromatizes, often through oxidation, to yield the final benzimidazole (B57391) product. nih.gov The ester side chain would remain as a substituent on the newly formed heterocyclic core.

The γ-keto ester can be a precursor for six-membered heterocycles like piperidines and pyrimidines.

Piperidines: The synthesis of piperidine (B6355638) derivatives can be achieved through intramolecular reductive amination. nih.govnih.govresearchgate.net This process would involve the initial reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine or enamine intermediate. Subsequent reduction of this intermediate and the ester group, followed by intramolecular cyclization of the resulting amino alcohol, would lead to a substituted piperidine.

Pyrimidines: Pyrimidine (B1678525) rings are often formed by the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. slideshare.netmdpi.com this compound can act as a dicarbonyl equivalent. The reaction with an amidine, such as formamidine (B1211174) or guanidine, would involve initial attack at the more reactive ketone, followed by intramolecular condensation with the ester group to form the pyrimidine ring. organic-chemistry.org This pathway provides access to pyrimidines bearing the 2,4-dichlorophenyl substituent.

The reaction of γ-keto esters with hydrazine and its derivatives is a well-established route to nitrogen-containing heterocycles. researchgate.net Hydrazine chemoselectively attacks the more electrophilic ketone carbonyl over the ester carbonyl to form a hydrazone intermediate. tandfonline.comresearchgate.net This intermediate can then undergo an intramolecular cyclization, where the terminal nitrogen of the hydrazone acts as a nucleophile and attacks the ester carbonyl. This cyclization results in the formation of a six-membered dihydropyridazinone ring, a stable heterocyclic system. organic-chemistry.org This reaction provides a direct and efficient method for converting the linear γ-keto ester into a bicyclic-like heterocyclic structure. researchgate.net

Table 3: Cyclization Reactions and Resulting Heterocycles

| Dinucleophile/Reagent | Plausible Intermediate | Resulting Heterocyclic System |

|---|---|---|

| o-Phenylenediamine | Schiff Base/Imine | Benzimidazole |

| Amine/NH₃ + Reducing Agent | Imine/Enamine | Piperidine |

| Amidine (e.g., Guanidine) | N-Acylguanidine | Pyrimidine |

| Hydrazine (H₂NNH₂) | Hydrazone | Dihydropyridazinone |

Rearrangement Reactions and Their Mechanistic Investigations

A comprehensive review of available scientific literature and chemical databases did not yield specific examples or detailed mechanistic studies of rearrangement reactions involving this compound. While γ-keto esters can theoretically undergo various types of rearrangements, such as those involving intramolecular condensation or cyclization under specific acidic or basic conditions, no documented instances specifically detailing these transformations for this compound could be retrieved.

The inherent structure of this compound, featuring a keto group and an ester separated by a two-carbon chain, presents possibilities for intramolecular reactions that could lead to rearranged products. For instance, an intramolecular aldol-type condensation could potentially lead to the formation of a cyclic product. Similarly, under different conditions, other named rearrangement reactions applicable to ketones or esters might be envisaged.

However, without specific experimental data or theoretical studies, any discussion of reaction pathways, potential products, or the mechanisms governing such transformations would be purely speculative. Authoritative and scientifically validated information is currently lacking in the public domain to provide a detailed account of the rearrangement reactions for this specific chemical compound.

Further empirical research would be necessary to explore the susceptibility of this compound to rearrangement reactions, to characterize the resulting products, and to elucidate the underlying reaction mechanisms. Such studies would likely involve subjecting the compound to a variety of conditions, including different catalysts (acidic, basic), temperatures, and solvent systems, followed by rigorous structural analysis of any products formed.

Therefore, this section remains open for future research to populate with detailed findings on the rearrangement chemistry of this compound.

Comprehensive Spectroscopic and Structural Characterization of Ethyl 4 2,4 Dichlorophenyl 4 Oxobutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, a detailed map of the carbon-hydrogen framework of ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group will give rise to a quartet and a triplet. The methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) are anticipated to appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet.

The two methylene groups in the butyrate chain (-CH₂CH₂-) are diastereotopic and will present as two distinct triplets. The methylene group adjacent to the ester carbonyl (C2) is expected to be deshielded to a lesser extent than the methylene group adjacent to the ketone carbonyl (C3). The aromatic protons on the 2,4-dichlorophenyl ring will appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |

| -COCH₂CH₂CO- | ~2.8 | Triplet | ~6.5 |

| -COCH₂CH₂CO- | ~3.2 | Triplet | ~6.5 |

| Aromatic-H | ~7.3-7.6 | Multiplet | - |

Carbon-13 (¹³C) NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show signals for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the two methylene carbons of the butyrate chain, and the six carbons of the dichlorophenyl ring. The carbonyl carbons will be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the mid-field region, and the aliphatic carbons will be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OO- | ~172 |

| -C O- | ~195 |

| Ar-C -Cl (C2', C4') | ~130-135 |

| Ar-C (ipso) | ~138 |

| Ar-C H | ~127-132 |

| -OC H₂CH₃ | ~61 |

| -C OCH₂C H₂CO- | ~28, ~33 |

| -OCH₂C H₃ | ~14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)

To further confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, the correlation between the -OCH₂CH₃ protons and the -OCH₂CH₃ protons, as well as the coupling between the two methylene groups of the butyrate chain.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the carbon assignments.

Vibrational Spectroscopy for Identification of Key Functional Groups

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier Transform Infrared (FTIR) Absorption Studies

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, C-O stretching of the ester, C-H stretching of the aliphatic and aromatic moieties, and C-Cl stretching of the dichlorophenyl ring. The two carbonyl groups (ester and ketone) are expected to exhibit strong absorption bands in the region of 1680-1750 cm⁻¹. The ester C=O stretch typically appears at a higher frequency than the ketone C=O stretch.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735 | Strong |

| C=O (Ketone) | ~1690 | Strong |

| C-O (Ester) | ~1250-1100 | Strong |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C-H (Aliphatic) | ~3000-2850 | Medium |

| C=C (Aromatic) | ~1600-1450 | Medium to Weak |

| C-Cl | ~800-600 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.

Key fragmentation pathways would likely involve the cleavage of the butyrate chain. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃), the loss of the entire ethyl ester group, and the formation of the 2,4-dichlorobenzoyl cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 274/276/278 | [M]⁺ C₁₂H₁₂Cl₂O₃ |

| 229/231/233 | [M - OCH₂CH₃]⁺ |

| 173/175 | [Cl₂C₆H₃CO]⁺ |

| 145/147 | [Cl₂C₆H₃]⁺ |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

As of September 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature has revealed no published single-crystal X-ray diffraction data for the compound this compound. The absence of this foundational experimental data precludes a detailed analysis of its solid-state structure.

Consequently, it is not possible to provide a scientifically accurate and verifiable discussion on the specific conformational properties, torsion angles, intermolecular interactions, and crystal packing motifs for this compound as would be determined by single-crystal X-ray diffraction.

Detailed Conformational Analysis and Torsion Angle Determination

A detailed conformational analysis and the determination of precise torsion angles for this compound would require the atomic coordinates derived from a single-crystal X-ray structure determination. This analysis would involve measuring the dihedral angles between specific planes of atoms within the molecule, which would define the three-dimensional shape of the molecule in the crystalline state. Without experimental crystallographic data, any discussion of the molecule's conformation remains theoretical.

Intermolecular Interactions and Crystal Packing Motifs

The elucidation of intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, and the resulting crystal packing motifs is entirely dependent on the analysis of a determined crystal structure. This analysis identifies how individual molecules of this compound would arrange themselves in a crystalline lattice. In the absence of a solved crystal structure for this specific compound, a description of its crystal packing cannot be provided.

For illustrative purposes, studies on structurally related compounds have revealed various intermolecular interactions. For instance, the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid showcases supramolecular tapes assembled through carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) hydrogen bonding icdd.com. However, due to the significant structural differences between this molecule and this compound, these findings are not directly transferable.

Future experimental determination of the crystal structure of this compound is necessary to enable a thorough and accurate characterization of its solid-state conformation and packing.

Computational and Theoretical Investigations of Ethyl 4 2,4 Dichlorophenyl 4 Oxobutyrate and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic and spectroscopic characteristics of compounds analogous to Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate.

DFT calculations are frequently employed to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. For instance, in a study of 4-[(2,6–dichlorophenyl) amino] 2–methylidene 4–oxobutanoic acid, a related dichlorophenyl derivative, DFT was used to calculate HOMO-LUMO energies to describe the compound's reactivity. researchgate.net Similarly, DFT calculations on other dichlorophenyl compounds have been used to analyze electronic properties and predict reactivity sites by mapping the molecular electrostatic potential (MEP). nih.govnih.gov

Furthermore, DFT is a reliable tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm molecular structures. researchgate.net For example, in studies of various dichlorophenyl derivatives, DFT calculations using the B3LYP method with basis sets like 6-311++G(d,p) have shown good agreement between calculated and experimental vibrational wavenumbers after applying a scaling factor. mdpi.comresearchgate.net These computational analyses also help in assigning specific vibrational modes within the molecule. nih.gov

Below is a table summarizing typical parameters obtained from DFT calculations for analogous compounds.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Predicting chemical reactivity and sites of electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Predicting chemical reactivity and sites of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aiding in the interpretation of experimental IR and Raman spectra. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifying positive and negative regions to predict sites for intermolecular interactions. |

Semi-Empirical Molecular Orbital Theory for Optimized Molecular Geometries

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex calculations found in ab initio methods. These methods offer a balance between computational cost and accuracy, making them suitable for optimizing the molecular geometries of large molecules.

For analogs of this compound, semi-empirical methods like PM3 (Parametrized Model 3) are often used as a preliminary step before more computationally intensive calculations, such as molecular docking. mdpi.com By optimizing the three-dimensional structure of a ligand, researchers can obtain a stable, low-energy conformation that is more representative of its state when interacting with a biological target. mdpi.com This initial optimization is crucial for the accuracy of subsequent docking simulations, as the starting geometry of the ligand can significantly influence the predicted binding pose and affinity. mdpi.com While less accurate than DFT for electronic properties, semi-empirical methods provide a rapid and efficient means to explore the conformational space and identify plausible molecular geometries. tau.ac.il

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is extensively used to understand the interactions between small molecules, like butyrophenone (B1668137) analogs, and their biological targets at the molecular level. nih.govnih.gov

A key output of molecular docking simulations is the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.comnih.gov Lower energy scores generally indicate a higher binding affinity. nih.gov For example, in a study of novel thiourea (B124793) derivatives containing a 2,4-dichlorophenoxy group, docking against the COX-2 enzyme revealed binding energies ranging from -8.9 to -10.4 kcal/mol, suggesting strong interactions with the active site. mdpi.com

These simulations provide insights into the principles of molecular recognition by identifying the specific forces that drive the binding event. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net By analyzing the docked conformations of a series of analogs, researchers can identify common interaction patterns and pharmacophore features that are essential for biological activity. nih.gov For instance, docking studies of butyrophenone analogs have helped elucidate the electrostatic, steric, and lipophilic determinants of their affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov

The table below shows representative binding energy data from docking studies of analogous compounds against various protein targets.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Reference |

| Thiazole-Pyridine Scaffolds | SARS-CoV-2 Main Protease (6LU7) | -8.6 | mdpi.com |

| Benzylidene Ketone Derivatives | Protein Tyrosine Kinase (2HCK) | Comparable to curcumin | hu.edu.jo |

| Dichlorophenoxy-Thiourea Derivatives | COX-2 Enzyme (4M11) | -8.9 to -10.4 | mdpi.com |

| Butanoic Acid Derivatives | Placenta Growth Factor (PIGF-1) | Favorable binding | researchgate.net |

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. This allows for the precise characterization of intermolecular interactions. For example, a docking study might reveal that the carbonyl group of a keto ester forms a crucial hydrogen bond with an amino acid residue like tyrosine, while the dichlorophenyl ring engages in hydrophobic interactions with a pocket lined by leucine (B10760876) and valine residues. mdpi.comhu.edu.jo

In the study of a dichlorophenoxy-thiourea derivative, docking results showed the compound forming four distinct hydrogen bonds with Arg 120 and Tyr 355 residues in the COX-2 active site, explaining its strong binding affinity. mdpi.com Similarly, docking of butyrophenone analogs into dopamine receptor models has helped to propose biologically active conformations and explain structure-activity relationships. nih.gov Analysis of these interactions is fundamental for understanding the mechanism of action and for designing new analogs with improved potency and selectivity. The simulations can also provide insights into the conformational changes that may occur in both the ligand and the receptor upon binding.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of these systems over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of the conformational changes and flexibility of the complex in a simulated physiological environment. nih.govmdpi.com

For analogs of this compound, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. mdpi.comnih.govresearchgate.net By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. mdpi.com These simulations are crucial for validating docking results and providing a more realistic representation of the binding event. nih.gov

MD simulations also allow for the exploration of the conformational landscape of the ligand and the protein. mdpi.com Analysis of the simulation trajectory can reveal the most populated conformations, the flexibility of different regions of the protein (e.g., using root-mean-square fluctuation or RMSF), and the key interactions that persist over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity. researchgate.net

For analogs of this compound, such as butyrophenones, QSAR models have been developed to predict their affinity for specific receptors and to identify the key structural features that govern this activity. nih.gov In a typical QSAR study, a dataset of compounds with known activities is used. Various molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—are calculated for each molecule. researchgate.net Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed biological activity. researchgate.net

For example, a 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) was used to model the affinity of conformationally constrained butyrophenones for dopamine and serotonin receptors. nih.gov The resulting models highlighted the importance of electrostatic and steric fields in determining receptor affinity and selectivity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing, which saves significant time and resources in the drug discovery process. nih.gov

The table below outlines the key components of a QSAR study.

| Component | Description | Example |

| Dataset | A collection of molecules with experimentally measured biological activities (e.g., IC50). | A series of butyrophenone analogs and their binding affinities for the D2 receptor. |

| Molecular Descriptors | Numerical values that characterize the structural, physicochemical, or electronic properties of a molecule. | TPSA (Topological Polar Surface Area), LogP (lipophilicity), molecular weight, electronic descriptors. |

| Statistical Method | The algorithm used to create the mathematical model linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | The process of assessing the predictive power and robustness of the QSAR model, often using internal (e.g., cross-validation) and external test sets. | Calculation of statistical metrics like R² (coefficient of determination) and Q² (cross-validated R²). |

Advanced Research Applications and Future Directions for Ethyl 4 2,4 Dichlorophenyl 4 Oxobutyrate

Strategic Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

The molecular architecture of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate makes it a significant intermediate in multi-step organic synthesis. The dichlorophenyl group and the keto-ester functionality serve as handles for a wide array of chemical transformations, allowing for the construction of intricate molecular frameworks.

One of the most notable applications of intermediates possessing the 2,4-dichlorophenyl moiety is in the synthesis of antifungal agents. google.com For instance, the structurally related compound, cis-2-(2,4-dichlorophenyl)-2-( sigmaaldrich.combiosynth.comresearchgate.net-triazol-1-methyl)- sigmaaldrich.commdpi.comdioxolane-4-methyl methanesulfonate, is a crucial intermediate in the synthesis of Itraconazole, a widely used antifungal medication. google.com The synthesis pathway for such molecules often begins with precursors like m-dichlorobenzene, which undergoes reactions such as Friedel-Crafts acylation to introduce the keto-group, a core feature also present in this compound. google.com This highlights the strategic importance of the dichlorophenyl ketone fragment in constructing complex pharmaceutical agents.

Furthermore, the oxobutanoate portion of the molecule is a precursor to chiral alcohols, which are vital components in many pharmaceuticals. The enzymatic reduction of related ketoesters, such as ethyl 4-chloro-3-oxobutanoate (COBE), is a well-established method for producing optically active compounds like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.gov (R)-CHBE is a versatile precursor for pharmacologically valuable products, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). nih.gov This demonstrates the potential of the oxobutanoate core within this compound to be transformed into stereochemically defined intermediates for pharmaceutical synthesis.

Precursor for the Development of Novel Organic Catalysts and Reagents

The reactivity of the keto-ester group in the oxobutanoate structure allows for its use as a foundational element in the design of new catalysts and reagents. Structurally similar compounds, such as Ethyl 4-chloro-4-oxobutyrate, have been successfully employed in the synthesis of polymer-supported bifunctional catalysts. sigmaaldrich.comscientificlabs.co.uk These catalysts are advantageous as they can be easily separated from reaction mixtures, simplifying purification processes and enabling their reuse.

The presence of the 2,4-dichlorophenyl group in this compound offers an additional point of modification. The electronic properties and steric bulk of this group can be leveraged to fine-tune the activity and selectivity of a catalyst derived from it. For example, the aromatic ring could be further functionalized to introduce specific binding sites or to alter the catalyst's solubility and compatibility with different reaction media.

Scaffold for the Discovery and Optimization of Biologically Active Agents

The combination of a dichlorinated aromatic ring and a flexible keto-ester chain provides a "privileged scaffold" for drug discovery. This core structure can be systematically modified to generate libraries of new compounds for screening against various biological targets.

Derivatives containing the 2,4-dichlorophenyl moiety have shown promise as enzyme inhibitors. For example, compounds based on 2-(2,4-dichlorophenoxy)acetic acid are recognized as promising anti-inflammatory agents due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Molecular docking studies have revealed that the dichlorophenyl group can effectively interact with the active site of enzymes. mdpi.com

In these studies, derivatives were shown to form strong complexes with the COX-2 active site, with binding energies (ΔG) significantly lower than the reference compound, 2,4-dichlorophenoxyacetic acid. mdpi.com The interactions often involve hydrogen bonds with key amino acid residues like Arg 120 and Tyr 355. mdpi.com

| Compound | Binding Energy (ΔG, kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (Reference) | -6.7 | Arg 120 |

| Thiourea (B124793) derivative 7h | -10.4 | Arg 120, Tyr 355 |

| Range for other Thiourea derivatives (7a-g) | -8.9 to -10.1 | Not specified |

Similarly, related structures like ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated for their inhibitory activity against Src Kinase, an enzyme implicated in cancer. ut.ac.ir These studies indicate that the arylbutanoate scaffold is a viable starting point for developing targeted enzyme inhibitors.

The dichlorophenyl-oxobutanoate scaffold can serve as a template for developing molecules that modulate complex biochemical pathways. The ability to introduce diverse functional groups allows for the fine-tuning of interactions with cellular components. A notable example involves derivatives of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, which have been identified as potent inducers of Octamer-binding transcription factor 4 (Oct3/4). nih.gov

Oct3/4 is a master gene in the regulatory network of pluripotent cells, and its induction is a key step in reprogramming somatic cells into induced pluripotent stem cells (iPSCs). nih.gov The discovery of small molecules that can influence such fundamental cellular processes opens up new avenues for regenerative medicine. The structural elements of this compound provide a foundation for designing similar pathway modulators.

Design and Synthesis of Functional Materials Based on the Oxobutanoate Core

The oxobutanoate core, particularly its β-dicarbonyl functionality, presents opportunities for the development of novel functional materials. This chemical motif is known to act as a bidentate ligand, capable of coordinating with a wide range of metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Modern chemical synthesis is increasingly focused on sustainable and efficient processes. This compound and its derivatives are well-suited for integration into advanced manufacturing technologies like flow chemistry. Key reactions in the synthesis of such intermediates, including Friedel-Crafts acylations and condensation reactions, can often be performed more safely and efficiently in continuous flow reactors. google.comut.ac.ir This approach allows for precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste.

Furthermore, the use of biocatalysis represents a sustainable method for transforming the oxobutanoate core. As demonstrated in the stereoselective reduction of related ketoesters using carbonyl reductase enzymes, biological systems can be employed to create valuable chiral building blocks with high efficiency and enantioselectivity under mild conditions. nih.gov Applying such green chemistry principles to the synthesis and derivatization of this compound is a promising direction for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate?

- Methodology :

- Nucleophilic substitution : Use 2,4-dichlorophenyl ketones with ethyl oxobutyrate derivatives under basic conditions (e.g., K₂CO₃/DMF at room temperature for 2–4 hours). Monitor reaction progression via TLC or HPLC .

- Purification : Recrystallize from ethanol or use column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) to isolate the product .

- Key considerations : Optimize stoichiometry of the aryl halide and nucleophile to minimize side products like diaryl ethers.

Q. How to characterize the molecular structure of this compound?

- Analytical techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group P2₁/c) .

- Spectroscopy : Use - and -NMR to identify aromatic protons (δ 7.3–8.1 ppm) and carbonyl groups (δ 170–190 ppm). IR spectroscopy confirms C=O stretches (~1720 cm⁻¹) .

- Data validation : Cross-reference experimental NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental spectral data?

- Approach :

- Re-examine purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Solvent effects : Simulate solvent interactions (e.g., DMSO or CHCl₃) in computational models to align theoretical and observed shifts .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization :

- Catalysis : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Stepwise monitoring : Use in-situ FTIR or GC-MS to track intermediate formation (e.g., 4-(2,4-dichlorophenyl)-4-oxobutyric acid) .

Q. How to evaluate the biological activity of derivatives of this compound?

- Protocols :

- Antimicrobial assays : Test against Staphylococcus aureus (MIC via broth dilution) and compare with fluorophenyl or methoxyphenyl analogs .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with derivatives substituted at the butyrate chain .

- Structure-activity relationship (SAR) : Chlorine positioning (2,4-substitution) enhances lipophilicity and membrane permeability .

Q. How to model the compound’s reactivity in silico for drug design?

- Computational tools :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., HSP90) to predict binding affinities .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

Data Contradiction Analysis

Conflicting crystallographic vs. spectroscopic data for the carbonyl group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.